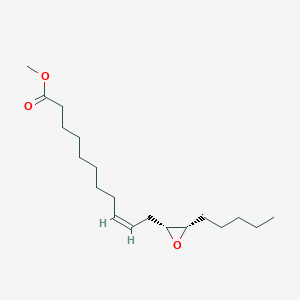

Vernolic acid methyl ester

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vernolic acid methyl ester is synthesized through the esterification of vernolic acid. The process involves the reaction of vernolic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction typically proceeds as follows:

Vernolic Acid+Methanol→Vernolic Acid Methyl Ester+Water

Industrial Production Methods: Industrial production of this compound involves the extraction of vernonia oil from the seeds of Vernonia galamensis. The oil is then hydrolyzed to obtain vernolic acid, which is subsequently esterified with methanol to produce the methyl ester . The process is optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of various oxidized products.

Reduction: The compound can be reduced to form diols by the opening of the epoxy ring.

Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed:

Oxidation: Various epoxides and hydroxylated derivatives.

Reduction: Diols.

Substitution: Substituted this compound derivatives.

Applications De Recherche Scientifique

Chemistry

VAME serves as a precursor for synthesizing various chemical compounds. Its unique epoxide structure allows for reactions such as:

- Hydrolysis : Producing vernolic acid and methanol.

- Oxidation : Leading to dihydroxy derivatives.

- Substitution Reactions : Where the ester group can be replaced with other functional groups.

Biology

In biological research, VAME has been studied for its role in modulating enzymatic activity and signaling pathways. It shows potential as an anti-inflammatory agent by suppressing inflammatory mediators, which may have implications in treating chronic inflammatory diseases.

Medicine

Research indicates that VAME may exhibit therapeutic effects, particularly in drug delivery systems. Its ability to form stable complexes with drugs enhances the efficacy of therapeutic agents.

Industry

VAME is utilized in producing adhesives, varnishes, paints, and industrial coatings due to its low viscosity and reactivity. Its incorporation into these products improves performance characteristics such as adhesion and durability.

Case Study 1: Functionalization of Ordered Mesoporous Materials

A study investigated the use of VAME for modifying ordered mesoporous materials like Al-MCM-41 and SBA-15. The functionalization process involved:

- Optimizing VAME ratios to enhance surface properties.

- Impregnating modified materials with silver nanoparticles for catalytic applications.

Results indicated that VAME-modified materials exhibited improved catalytic activity for photocatalytic degradation of dyes used in the textile industry .

Case Study 2: Drug Delivery Systems

Research on hyperbranched biopolymers derived from vernonia oil shows promise in drug delivery applications. VAME's properties allow it to stabilize nanoparticles, which can be used to deliver drugs more effectively within biological systems .

Table 1: Comparison of Chemical Reactions Involving this compound

| Reaction Type | Products | Conditions |

|---|---|---|

| Hydrolysis | Vernolic Acid + Methanol | Acid/Base Catalysis |

| Oxidation | Dihydroxy Derivatives | Oxidizing Agents (e.g., H₂O₂) |

| Substitution | Various Functional Groups | Specific Reaction Conditions |

Table 2: Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Chemistry | Precursor for chemical synthesis |

| Biology | Anti-inflammatory agent |

| Medicine | Drug delivery systems |

| Industry | Adhesives, varnishes, paints |

Mécanisme D'action

The mechanism of action of vernolic acid methyl ester involves its interaction with various molecular targets and pathways. The epoxy group in the compound can react with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity and signaling pathways . This interaction can result in various biological effects, including anti-inflammatory and antimicrobial activities.

Comparaison Avec Des Composés Similaires

Linoleic Acid 1213-oxide Methyl Ester: Similar in structure but lacks the epoxy group.

Epoxy Stearic Acid Methyl Ester: Contains an epoxy group but differs in the position of the epoxy ring.

Crepenynic Acid Methyl Ester: Contains a triple bond instead of an epoxy group.

Uniqueness: Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Activité Biologique

Vernolic acid methyl ester (VAME) is a derivative of vernolic acid, a naturally occurring fatty acid found predominantly in the seeds of Vernonia galamensis. This compound has garnered attention due to its unique biochemical properties and potential applications in various fields, including medicine, industry, and environmental science. This article explores the biological activity of VAME, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

1. Chemical Structure and Properties

Chemical Formula : CHO

Molecular Weight : 310.47 g/mol

CAS Number : 2733-91-7

VAME is synthesized through the hydrolysis of vernolic acid followed by esterification. The presence of an epoxy group in its structure contributes to its reactivity and biological activity.

VAME's biological activity is primarily attributed to its interaction with various cellular targets:

- Cytochrome P450 Enzymes : VAME is involved in the metabolism of linoleic acid via cytochrome P450 epoxygenase enzymes. This pathway is crucial for the production of bioactive lipid mediators that influence inflammation and cellular signaling .

- Anti-inflammatory Properties : Research indicates that VAME can suppress the production of inflammatory mediators such as prostaglandins by inhibiting cyclooxygenase-2 (COX-2) activity. This suggests potential therapeutic applications in treating inflammatory diseases.

3. Biochemical Pathways

VAME participates in several metabolic pathways:

- Linoleic Acid Metabolism : It is derived from linoleic acid through enzymatic processes involving cytochrome P450 enzymes, leading to the formation of epoxy fatty acids which exhibit various biological effects .

- Cellular Effects : Studies have shown that VAME can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Anti-inflammatory Effects

In a study examining the effects of VAME on inflammatory responses, researchers found that treatment with VAME significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing chronic inflammatory conditions.

Case Study 2: Anticancer Potential

A study focused on the cytotoxic effects of VAME on various cancer cell lines demonstrated IC values ranging from 10 to 15 µg/mL against leukemia and breast cancer cells. These findings support further investigation into its use as a complementary therapy in oncology .

6. Industrial Applications

Beyond its biological activities, VAME has practical applications:

Propriétés

IUPAC Name |

methyl (Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9-/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSVQVYMBXVLFI-IPASSIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482655 | |

| Record name | Vernolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2733-91-7 | |

| Record name | Vernolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes vernolic acid methyl ester suitable for functionalizing ordered mesoporous materials (OMMs)?

A1: this compound (VAME), derived from vernolic acid found in Vernonia oil, possesses an epoxy group and an alkene group. [] This dual functionality makes it a promising candidate for anchoring onto the surface of OMMs, allowing for further modifications and potential applications in catalysis. []

Q2: How does the type of ordered mesoporous material influence the effectiveness of VAME functionalization and subsequent silver nanoparticle loading?

A2: Research has shown that the properties of the OMM support significantly impact VAME functionalization and silver nanoparticle loading. For instance, pure silica SBA-15, with its high surface area (500 m2/g) and appropriate pore size (6 nm), demonstrated efficient loading of silver nanoparticles when functionalized with VAME. [] This suggests that OMMs with specific structural properties can enhance the interaction with VAME and the subsequent formation and stabilization of nanoparticles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.